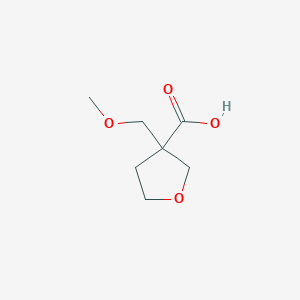
(4-Prop-2-ynyloxy-phenyl)-methanol
Vue d'ensemble
Description
“(4-Prop-2-ynyloxy-phenyl)-methanol” is a chemical compound that has been mentioned in various scientific studies . It is used as a precursor or intermediate in the synthesis of other complex molecules .
Synthesis Analysis
The synthesis of compounds involving “(4-Prop-2-ynyloxy-phenyl)-methanol” typically involves reactions with other organic compounds. For instance, one study describes a reaction involving 1-[4-(prop-2-ynyloxy)phenyl]ethanone in ethanol, which was added slowly to alcoholic potassium hydroxide .Applications De Recherche Scientifique
Synthesis and Structural Analysis
(4-Prop-2-ynyloxy-phenyl)-methanol , a compound with versatile applications in scientific research, has been studied for its synthesis and structural properties. For instance, Wang Yong-jian (2010) described the synthesis and crystal structure of a similar compound, 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, detailing its structural conformation and molecular interactions using analytical techniques like NMR and X-ray diffraction. This research contributes to understanding the structural nuances and synthesis pathways of compounds related to (4-Prop-2-ynyloxy-phenyl)-methanol, offering a foundation for further exploration in various scientific fields Wang Yong-jian, 2010.
Molecular Structure and Solubility
The effect of molecular structure changes on crystal structure and solubility has been a subject of scientific inquiry. T. Hara et al. (2009) examined how modifications in the molecular structure of certain esters influence their crystal structure and solubility. Although the research focuses on different esters, it provides valuable insights into the relationship between molecular structure changes and their physical properties, which can be relevant for understanding compounds like (4-Prop-2-ynyloxy-phenyl)-methanol T. Hara et al., 2009.
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes such as janus tyrosine kinase 3 (jak3) . JAK3 is a cytoplasmic tyrosine kinase involved in immune system activation and cytokine signaling .
Mode of Action
For instance, R438, a compound with a similar structure, is a selective JAK3 inhibitor prodrug . It is converted to its active metabolite R333, which inhibits JAK3, thereby affecting immune system activation and cytokine signaling .
Biochemical Pathways
Jak3 inhibitors like r438 have been reported to impede the development of cd8 memory cells by attenuating the interleukin 7 (il7) and interleukin 15 (il-15) pathways . This makes them promising drugs for the treatment of autoimmune disorders .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied .
Result of Action
Similar compounds have been reported to have significant effects on immune system activation and cytokine signaling .
Propriétés
IUPAC Name |
(4-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHDWENGPCIVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609312.png)
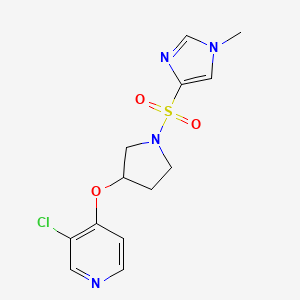

![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)
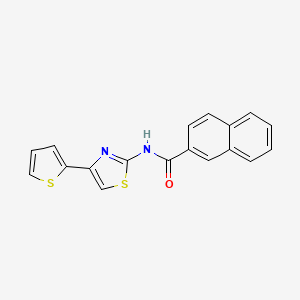
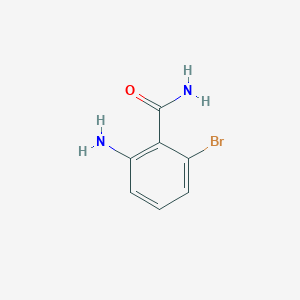
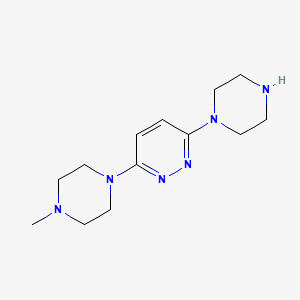
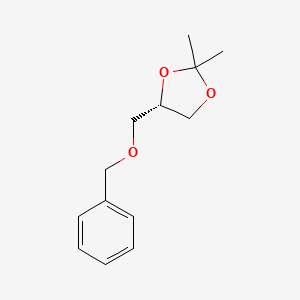
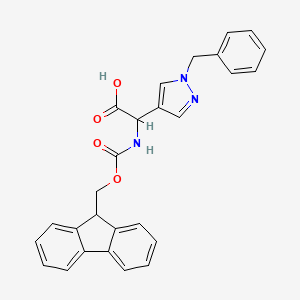
![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)

![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)
